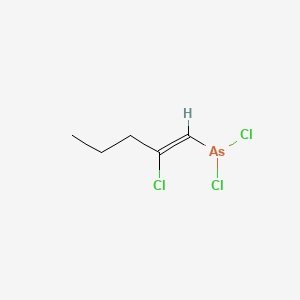
Arsine, dichloro(2-chloro-1-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, dichloro(2-chloro-1-pentenyl)- is an organoarsenic compound with the molecular formula C5H8AsCl3. This compound is known for its unique structure, which includes both arsenic and chlorine atoms. It is a derivative of arsine and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsine, dichloro(2-chloro-1-pentenyl)- typically involves the reaction of arsenic trichloride with 2-chloro-1-pentene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AsCl3+C5H9Cl→C5H8AsCl3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the toxic and corrosive nature of the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
Arsine, dichloro(2-chloro-1-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsine derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various arsenic-containing compounds, such as arsenic oxides, arsine derivatives, and substituted arsine compounds.
Applications De Recherche Scientifique
Arsine, dichloro(2-chloro-1-pentenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the semiconductor industry for the deposition of arsenic-containing films.
Mécanisme D'action
The mechanism of action of arsine, dichloro(2-chloro-1-pentenyl)- involves its interaction with cellular components. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can lead to cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lewisite: Another organoarsenic compound with similar toxicological properties.
Arsine: A simpler arsenic hydride with different chemical properties.
Triphenylarsine: An organoarsenic compound used in organic synthesis.
Uniqueness
Arsine, dichloro(2-chloro-1-pentenyl)- is unique due to its specific structure, which includes both chlorine and pentenyl groups. This structure imparts distinct chemical reactivity and biological activity compared to other organoarsenic compounds.
Propriétés
Numéro CAS |
64049-18-9 |
|---|---|
Formule moléculaire |
C5H8AsCl3 |
Poids moléculaire |
249.39 g/mol |
Nom IUPAC |
dichloro-[(Z)-2-chloropent-1-enyl]arsane |
InChI |
InChI=1S/C5H8AsCl3/c1-2-3-5(7)4-6(8)9/h4H,2-3H2,1H3/b5-4- |
Clé InChI |
VNWVUYZIZNBWPL-PLNGDYQASA-N |
SMILES isomérique |
CCC/C(=C/[As](Cl)Cl)/Cl |
SMILES canonique |
CCCC(=C[As](Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
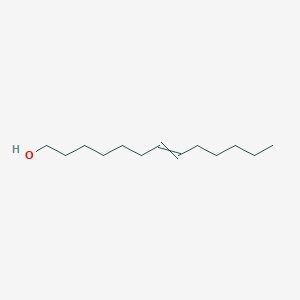
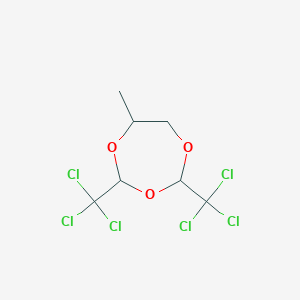
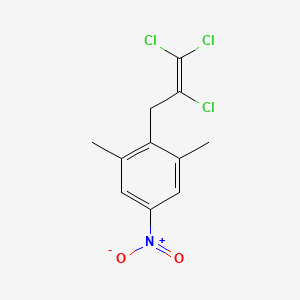
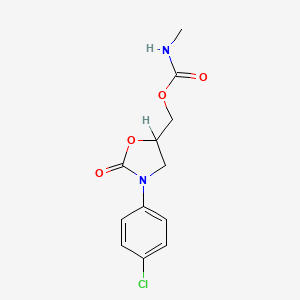
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
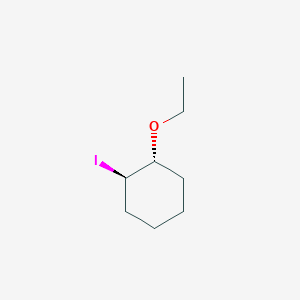

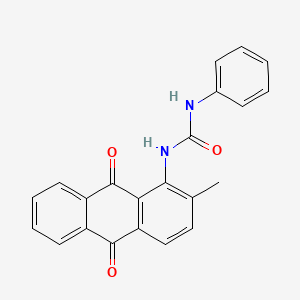
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
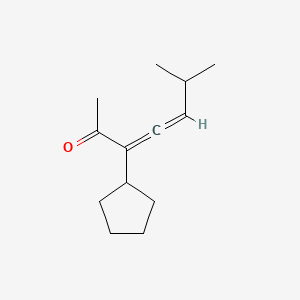
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
